Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate

Catalog No.
S3316411
CAS No.
1447607-03-5
M.F
C15H15F3N2O2
M. Wt
312.29
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbama...

CAS Number

1447607-03-5

Product Name

Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate

IUPAC Name

tert-butyl N-[8-(trifluoromethyl)quinolin-3-yl]carbamate

Molecular Formula

C15H15F3N2O2

Molecular Weight

312.29

InChI

InChI=1S/C15H15F3N2O2/c1-14(2,3)22-13(21)20-10-7-9-5-4-6-11(15(16,17)18)12(9)19-8-10/h4-8H,1-3H3,(H,20,21)

InChI Key

NPAIGTZVTGJVCZ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=CN=C2C(=C1)C=CC=C2C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C2C(=C1)C=CC=C2C(F)(F)F

Potential Anticancer Properties:

Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate has been investigated for its potential anticancer properties. Studies suggest that it may act through various mechanisms, including:

  • Inhibition of Topoisomerase II: This enzyme plays a crucial role in DNA replication and cell division. Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate is believed to inhibit topoisomerase II, thereby hindering cancer cell proliferation [].
  • Induction of Apoptosis: Apoptosis is a programmed cell death process essential for eliminating unwanted cells. This compound has been shown to induce apoptosis in cancer cells, potentially contributing to its antitumor activity [].

Kinase Inhibition:

Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate has also been explored for its potential to inhibit kinases. Kinases are enzymes involved in various cellular signaling pathways, and their dysregulation is implicated in several diseases, including cancer. Studies suggest that this compound may exhibit inhibitory activity against specific kinases, potentially offering therapeutic benefits in relevant conditions [].

Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate is a chemical compound with the molecular formula C15H15F3N2O2 and a molar mass of approximately 312.29 g/mol. It features a quinoline structure substituted with a trifluoromethyl group and a tert-butyl carbamate moiety. This compound is notable for its unique trifluoromethyl group, which significantly influences its chemical properties and biological activity.

Typical for carbamates and quinolines. These include:

  • Nucleophilic Substitution: The carbamate group can undergo nucleophilic attack, leading to the release of tert-butyl alcohol and formation of new amines or other nucleophiles.
  • Decomposition Reactions: Under acidic or basic conditions, the carbamate can hydrolyze to form the corresponding amine and carbon dioxide.
  • Fluorination: The presence of the trifluoromethyl group allows for further fluorination reactions, which may enhance biological activity or alter pharmacokinetic properties.

Compounds with quinoline structures are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate has been studied for its potential as a drug candidate due to its ability to interact with various biological targets, particularly in the context of inflammation and cancer treatment. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

The synthesis of tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate typically involves several steps:

  • Formation of Quinoline Derivative: The initial step often includes the synthesis of a suitable quinoline precursor through cyclization reactions involving an appropriate aniline derivative and a carbonyl compound.
  • Introduction of Trifluoromethyl Group: This can be achieved using trifluoromethylating agents such as trifluoromethyl iodide or via electrochemical methods that introduce the trifluoromethyl moiety onto the quinoline ring.
  • Carbamoylation: The final step involves reacting the synthesized quinoline derivative with tert-butyl isocyanate to form the carbamate.

These methods have been optimized in various studies to improve yield and purity .

Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate has potential applications in:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting various diseases, including cancer and infectious diseases.
  • Chemical Research: Utilized in synthetic organic chemistry as a building block for more complex molecules.
  • Material Science: Investigated for its properties in developing new materials with specific electronic or optical characteristics.

Studies on the interactions of tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate with biological targets have shown promising results. It has been reported to selectively inhibit certain enzymes involved in disease pathways, making it a candidate for further development as a therapeutic agent. Additionally, its interactions with cellular membranes suggest potential for improved drug delivery systems due to enhanced permeability .

Several compounds share structural similarities with tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate, including:

Compound NameStructure FeaturesUnique Characteristics
Tert-butyl (5-(trifluoromethyl)pyridin-3-yl)carbamatePyridine instead of quinolineDifferent biological activity profile
Tert-butyl 7-(trifluoromethyl)quinolin-4-ylcarbamateDifferent position of trifluoromethyl groupMay exhibit varied pharmacological effects
Tert-butyl (4-fluoroquinolin-3-yl)carbamateFluoro instead of trifluoroLower lipophilicity compared to trifluoromethyl

Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate is unique due to its specific trifluoromethyl substitution on the quinoline ring, which enhances its lipophilicity and potentially its biological activity compared to other similar compounds .

XLogP3

3.6

Dates

Modify: 2023-08-19

Explore Compound Types